1-(3-Chloropyridin-2-yl)cyclopropan-1-amine
Overview
Description
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C8H9ClN2 It is a cyclopropane derivative with a chloropyridine moiety, making it an interesting subject for various chemical and biological studies
Preparation Methods
The synthesis of 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine and cyclopropanamine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A common method involves the use of a base, such as sodium hydride, to deprotonate the amine group, followed by the addition of 3-chloropyridine.
Catalysts and Solvents: Palladium catalysts and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to facilitate the reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes, such as neurotransmitter regulation and cell signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(2-chloropyridin-3-yl)cyclopropan-1-amine and 1-(3-chloropyridin-2-yl)ethan-1-amine share structural similarities and may exhibit comparable chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUORVUYYSYFVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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